Pristinamycin

描述

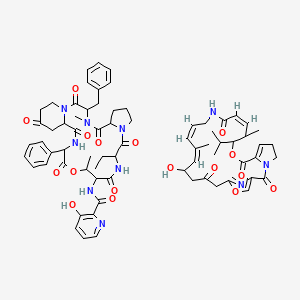

Structure

2D Structure

属性

IUPAC Name |

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTQIFVKRXBCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H84N10O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow solid; [Merck Index] | |

| Record name | Virginiamycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-yellow powder | |

CAS No. |

11006-76-1 | |

| Record name | Virginiamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-120 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Pristinamycin: Historical Trajectory and Discovery Context

Structural Characterization of Pristinamycin Components

This compound is composed of two principal components, classified as group B and group A streptogramins. nih.govresearchgate.net

This compound I (Streptogramin B): Characterization as a Cyclic Hexadepsipeptide

This compound I (PI) is characterized as a branched cyclic hexadepsipeptide. nih.govresearchgate.netresearchgate.net It belongs to the streptogramin group B. nih.govresearchgate.net The structure of this compound IA, the major form of PI, is a 13-membered macrocycle containing six amino acid residues, including non-proteinogenic units such as 4-oxo-L-pipecolic acid and 3-hydroxypicolinic acid. It features alternating ester (depsi) and amide bonds. PI is synthesized by non-ribosomal peptide synthetases (NRPSs) that catalyze the stepwise condensation of seven amino acid precursors: 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, DMAPA (4-N,N-dimethylamino-L-phenylalanine), 4-oxo-L-pipecolic acid, and L-phenylglycine. nih.gov L-phenylglycine is a crucial constituent for the bioactivity of streptogramin B antibiotics like this compound I. nih.gov Its biosynthesis involves a series of enzymatic reactions converting phenylpyruvate to L-phenylglycine. nih.govresearchgate.netrsc.org

This compound II (Streptogramin A): Characterization as a Macrocyclic Polyketide/Nonribosomal Peptide Hybrid

This compound II (PII) is a polyunsaturated cyclo-peptidic macrolactone, belonging to the streptogramin group A. nih.govresearchgate.net It is considered a macrocyclic polyketide/nonribosomal peptide hybrid compound. researchgate.netnih.gov this compound IIA, a major form of PII, is a 23-membered polyunsaturated macrolactone containing a conjugated diene system, an oxazole (B20620) ring, and a dehydroproline moiety. PII is synthesized by hybrid polyketide synthase (PKS)/NRPS enzymes. researchgate.netresearchgate.net The biosynthesis is suggested to start from isobutyryl-CoA as a starter unit, followed by the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline. nih.gov

Synergistic Co-production Ratios of this compound I and II

This compound I and this compound II are co-produced by S. pristinaespiralis in a specific ratio to achieve optimal synergistic activity. nih.govwikipedia.orgresearchgate.net The typical production ratio of PI to PII is approximately 30:70. wikipedia.orgresearchgate.netnih.gov While each component alone exhibits only moderate bacteriostatic activity, the combination demonstrates potent bactericidal activity, which can be up to 100 times greater than that of the individual components. wikipedia.orgresearchgate.netuni-tuebingen.de This synergy is a key characteristic of this compound. wikipedia.orgresearchgate.net

| Component | Structural Class | Biosynthetic Origin | Typical Production Ratio (%) |

| This compound I | Cyclic Hexadepsipeptide (Streptogramin B) | Non-ribosomal Peptide Synthesis | 30 |

| This compound II | Macrocyclic Polyketide/Nonribosomal Peptide Hybrid (Streptogramin A) | Hybrid PKS/NRPS Synthesis | 70 |

Genetic Organization of the this compound Biosynthetic Supercluster

The genes responsible for this compound biosynthesis in S. pristinaespiralis are organized in a large gene region, often referred to as a "supercluster". nih.govwikipedia.orgresearchgate.net

Genomic Scale and Unconventional Gene Arrangement of the Supercluster

The this compound biosynthetic gene cluster is notably large, spanning approximately 210 kb of the S. pristinaespiralis genome. nih.govwikipedia.orguni-tuebingen.de This makes it one of the largest antibiotic superclusters known. nih.govwikipedia.org A characteristic feature of this region is the unconventional arrangement of the PI and PII biosynthetic genes. nih.govwikipedia.org Unlike typical gene clusters where genes for related pathways are grouped together, the genes encoding the synthesis of the chemically distinct PI and PII components are scattered across the entire 210 kb region rather than being individually clustered. nih.govwikipedia.org This dispersed organization is suggested to be a result of evolutionary chromosomal rearrangement that may be beneficial for the co-production of both antibiotics in their synergistically active ratio. nih.gov The this compound gene region corresponds to approximately 2.8% of the S. pristinaespiralis linear chromosome, which is about 7580 kb in size. nih.govnih.gov

Interspersed Cryptic Secondary Metabolite Gene Clusters within the this compound Locus

Adding to its unconventional organization, the this compound biosynthetic gene region is interspersed by a cryptic secondary metabolite gene cluster. nih.govwikipedia.orguni-tuebingen.de This intercalary cluster is approximately 40 kb in size and is thought to code for a glycosylated aromatic polyketide, possibly similar to actinorhodin (B73869) or granaticin. nih.govuni-tuebingen.de Gene inactivation experiments have indicated that this cryptic cluster has no influence on this compound production under typical conditions. nih.govuni-tuebingen.de The presence of such an intercalary secondary metabolite biosynthetic gene cluster within a streptogramin antibiotic gene cluster is considered unique to the this compound locus. nih.gov This complex genetic organization, potentially harboring genes for at least three different antibiotic biosynthesis pathways, is a defining feature of the this compound supercluster. nih.gov

Molecular Architecture and Biosynthetic Pathways of Pristinamycin

Enzymology and Precursor Incorporation in Pristinamycin Biosynthesis

The biosynthesis of both this compound I and II relies on large, multi-functional enzyme complexes that assemble the molecules from specific precursor units. These enzymatic processes are highly ordered and involve the precise recognition, activation, and condensation of building blocks.

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Synthesis of this compound I

This compound I is synthesized through a non-ribosomal pathway catalyzed by a system of NRPS enzymes. nih.govresearchgate.netasm.org This process involves the stepwise condensation of seven precursor molecules. nih.govasm.org The NRPS system responsible for PI biosynthesis in S. pristinaespiralis is composed of three main proteins: SnbA, SnbC, and SnbDE. nih.govasm.orgresearchgate.netasm.org

SnbA is an adenylate-forming enzyme that activates the starter molecule, 3-hydroxypicolinic acid. nih.govresearchgate.netnih.govasm.org

SnbC is a large, multi-functional enzyme containing two amino acid-incorporating modules. researchgate.netnih.govasm.org It is responsible for the incorporation of L-threonine and L-aminobutyric acid into the growing peptide chain. nih.govresearchgate.netnih.govasm.org L-aminobutyric acid is subsequently epimerized. asm.org

SnbDE is a large protein (approximately 4,849 amino acids) that contains four amino acid activation domains, four condensation domains, an N-methylation domain, and a C-terminal thioesterase domain. asm.orgnih.gov This enzyme is involved in the activation and incorporation of the last four precursors of the PI macrocycle: L-proline, 4-N,N-dimethylamino-L-phenylalanine (DMAPA) or N-methyl-4-(methylamino)-L-phenylalanine (MMAPA), 4-oxo-L-pipecolic acid, and L-phenylglycine. nih.govasm.orgasm.orgnih.gov SnbDE was initially purified as two major proteolytic fragments, SnbD and SnbE, but genetic analysis revealed they are encoded by a single snbDE gene. asm.orgasm.orgnih.gov

The linear peptide chain assembled by these NRPSs is then cyclized to form the final cyclic hexadepsipeptide macrocycle, a process often catalyzed by a thioesterase domain. nih.gov

Hybrid Polyketide Synthase (PKS)/NRPS Mediated Synthesis of this compound II

This compound II is synthesized by a hybrid enzymatic system that combines features of both Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net This hybrid system assembles PII from a starter unit, extender units derived from malonyl-CoA, and specific amino acids. nih.govmdpi.com

The biosynthesis of PII is suggested to start with isobutyryl-CoA as a starter unit. nih.gov This is followed by the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline. nih.govmdpi.com Key enzymes in this pathway include SnaE1 and SnaE2, which are part of the hybrid PKS/NRPS complex. nih.gov

SnaE1 is a hybrid PKS/NRPS enzyme essential for PII biosynthesis. nih.govrsc.org It is involved in loading the isobutyryl-CoA starter unit and extending the chain with two malonyl-CoA units and glycine. mdpi.com

SnaE2 is a predicted PKS containing two modules responsible for incorporating two additional malonyl-CoA molecules. nih.gov Together, SnaE1 and SnaE2 show similarity to the large PKS/NRPS complex VirA involved in virginiamycin biosynthesis. nih.gov

The assembly line involves the sequential action of PKS modules, which incorporate acyl extender units, and NRPS modules, which incorporate amino acids, ultimately leading to the formation of the polyunsaturated cyclo-peptidic macrolactone structure of PII. nih.govresearchgate.netmdpi.com

Specific Precursor Contributions, including L-Phenylglycine in this compound I Biosynthesis

The biosynthesis of this compound relies on the availability and incorporation of specific precursor molecules. For this compound I, seven precursors are condensed by the NRPS machinery: 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, DMAPA (or MMAPA), 4-oxo-L-pipecolic acid, and L-phenylglycine. nih.govasm.org

L-phenylglycine (L-Phg) is a non-proteinogenic amino acid that is a crucial structural component of this compound I. rsc.orgnih.gov Its incorporation is essential for the bioactivity of streptogramin antibiotics like this compound I. rsc.org L-Phg is incorporated as the final amino acid into the growing PI peptide chain by the SnbDE enzyme. asm.orgnih.govrsc.orgnih.gov

The biosynthesis of L-phenylglycine in S. pristinaespiralis involves a series of enzymatic reactions catalyzed by enzymes encoded by the pglA-E operon. uni-tuebingen.dersc.org This pathway converts phenylpyruvate to L-Phg through the action of enzymes including phenylpyruvate dehydrogenase (PglB/PglC), Phg dehydrogenase (PglA), thioesterase (PglD), and aminotransferase (PglE). rsc.org The supply of L-phenylglycine is influenced by regulatory mechanisms, including the TetR-type regulator PaaR, which affects the flow of phenylacetyl-CoA towards the L-Phg biosynthetic pathway. asm.orgmdpi.comresearchgate.net

Other precursors like 3-hydroxypicolinic acid, 4-oxo-L-pipecolic acid, and DMAPA also have dedicated biosynthetic pathways encoded within the this compound gene cluster. nih.gov For instance, the hpaA gene is required for 3-hydroxypicolinic acid formation, pipA and snbF are involved in 4-oxo-L-pipecolic acid biosynthesis, and a cluster of pap genes codes for the DMAPA biosynthetic pathway starting from chorismic acid. nih.govasm.org

Mechanistic Aspects of Oxazole (B20620) Ring and Dehydroproline Systems Formation in this compound IIA

This compound IIA is structurally notable for containing unusual ring systems, specifically an oxazole ring and a dehydroproline residue. ebi.ac.ukwikipedia.org The formation of these heterocycles involves specific enzymatic transformations during the PII biosynthetic process.

The oxazole ring is formed through a cyclodehydration reaction. While the exact enzymatic mechanism in this compound IIA biosynthesis is not explicitly detailed in the search results, studies on the biosynthesis of other oxazole-containing natural products, such as inthomycins, have identified cyclodehydratases responsible for this type of ring formation within PKS/NRPS systems. nih.gov This suggests that a similar enzymatic activity is likely involved in the formation of the oxazole ring in PIIA, potentially acting on a serine or threonine residue incorporated into the peptide chain. wikipedia.org

Regulatory Mechanisms Governing Pristinamycin Biosynthesis

Hierarchical Regulatory Cascades and Transcriptional Control

Pristinamycin biosynthesis is governed by a hierarchical signaling cascade involving seven identified transcriptional regulators: SpbR, PapR1, PapR2, PapR3, PapR4, PapR5, and PapR6. researchgate.netfrontiersin.orgnih.gov This cascade involves multiple levels of regulation, including both pleiotropic regulators that influence various cellular processes and pathway-specific regulators that primarily control the this compound biosynthetic genes. nih.govfrontiersin.org Transcriptional control is a key aspect of this regulation, with different regulators acting as either activators or repressors of gene expression within the this compound supercluster. nih.govasm.orgresearchgate.netfrontiersin.org

Quorum Sensing-Like Systems and Gamma-Butyrolactone (GBL) Effector Molecules

A significant initiation principle for antibiotic production in many streptomycetes, including S. pristinaespiralis, is a quorum sensing-like system mediated by gamma-butyrolactones (GBLs). nih.govuni-tuebingen.deresearchgate.netfrontiersin.orgnih.govresearchgate.net GBLs are small, diffusible signaling molecules that accumulate in a growth-dependent manner and can trigger the onset of antibiotic biosynthesis at nanomolar concentrations. nih.govuni-tuebingen.denih.gov In S. pristinaespiralis, this compound production is induced by A-factor-like quorum-sensing molecules. nih.gov These GBL signals are perceived by specific cytoplasmic receptor proteins, known as GBL receptors (GBLRs), which typically belong to the TetR family of transcriptional regulators. nih.govuni-tuebingen.denih.gov In the absence of their cognate ligand, GBLRs often act as repressors by binding to specific DNA sequences (ARE motifs) in the promoter regions of their target genes. nih.govuni-tuebingen.denih.gov Upon binding of GBLs, the receptor undergoes a conformational change, leading to its dissociation from the DNA and derepression of target gene transcription. nih.govuni-tuebingen.denih.gov While the involvement of a GBL-like effector molecule in this compound regulation is established, the precise chemical structure and biosynthetic origin of the S. pristinaespiralis-specific GBL receptor ligand(s) are not yet fully elucidated. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net Studies have shown that synthetic 1,4-butyrolactone and A-factor can induce this compound production. frontiersin.orgnih.govresearchgate.net

Specific Transcriptional Regulators and Their Roles

The this compound biosynthetic gene region encodes a diverse set of regulatory genes, including those for a GBL receptor, TetR-type repressors, SARP-type activators, and a response regulator. nih.govasm.org These regulators interact in a complex network to control this compound production. nih.govasm.orgresearchgate.net

SpbR: Global Regulation via Gamma-Butyrolactone Receptor (GBLR) Interactions

SpbR (S. pristinaespiralis butyrolactone-responsive transcriptional repressor) is identified as a γ-butyrolactone receptor-like protein and acts as a pleiotropic regulator in S. pristinaespiralis. nih.govresearchgate.netfrontiersin.orgpsu.edu It plays a global role in regulating this compound biosynthesis and also influences morphological differentiation and growth. nih.govfrontiersin.orgpsu.edu SpbR belongs to the TetR family of regulators and can bind to promoter regions of its target genes. nih.govfrontiersin.orgnih.gov In the absence of its ligand, SpbR is thought to repress transcription. uni-tuebingen.de Upon binding of a GBL-like effector molecule, SpbR is released from its DNA binding sites, allowing for the expression of genes it previously repressed. uni-tuebingen.denih.gov Experimental evidence suggests that SpbR binds synthetic 1,4-butyrolactone but not this compound itself, indicating it functions as a "real" GBLR. researchgate.netfrontiersin.orgnih.govresearchgate.net SpbR has been shown to bind to its own promoter region and the promoter regions of several papR regulators, with the exception of papR3 and papR6. frontiersin.orgresearchgate.netresearchgate.net Deletion of spbR can lead to severe defects in this compound biosynthesis and morphological differentiation, suggesting a positive regulatory role, although its primary mechanism is likely derepression upon ligand binding. frontiersin.orgsjtu.edu.cn

PapR1, PapR2, PapR4: Pathway Activation by SARP (Streptomyces Antibiotic Regulatory Protein) Family Regulators

PapR1, PapR2, and PapR4 are SARP-type regulators encoded within the this compound gene region. nih.govasm.orgresearchgate.netfrontiersin.org SARP proteins are known to function as pathway-specific transcriptional activators, directly controlling the expression of antibiotic biosynthetic gene clusters. nih.govuni-tuebingen.de PapR1 is under the transcriptional control of SpbR. nih.gov While a papR1 deletion mutant still produces a reduced amount of this compound (around 30%), suggesting the involvement of other regulators, PapR1 has been identified as playing a positive role in this compound biosynthesis. nih.govsjtu.edu.cnresearchgate.net PapR2 is considered an essential activator of this compound biosynthesis and is a hierarchically superior regulatory protein for the transcription of papR1. frontiersin.orgslideplayer.com PapR2 directly activates the transcription of this compound I and II structural genes. frontiersin.org PapR4 is another SARP homologue that may function as an activator of the this compound structural genes. psu.eduslideplayer.com Overexpression studies have indicated that PapR1, PapR2, and PapR4 all play positive roles in this compound biosynthesis, with overexpression of papR4 leading to a significant increase in PIIA production. sjtu.edu.cnresearchgate.net

PapR3, PapR5: Transcriptional Repression by TetR Family Proteins

PapR3 and PapR5 are regulators belonging to the TetR family of transcriptional repressors. nih.govasm.orgresearchgate.netfrontiersin.orgpsu.edu TetR-like regulators commonly exert a repressive effect on the transcription of their target genes and often act at higher levels within regulatory cascades. uni-tuebingen.defrontiersin.orgnih.gov Both PapR3 and PapR5 have been shown to act as transcriptional repressors of this compound biosynthesis. frontiersin.orgpsu.edu Inactivation of papR3 and papR5 has been shown to significantly increase this compound production, with a papR5 deletion resulting in a particularly dramatic increase (up to 300%). frontiersin.orgnih.gov PapR5 is considered a major regulator of this compound biosynthesis and also exhibits a pleiotropic regulatory function, as its deletion can lead to morphological defects, including a lack of aerial mycelium and spore formation. frontiersin.orgnih.gov PapR3 binds to the promoter regions of papR5 and papR4, while PapR5 binds to its own promoter region and the promoter region of the SARP gene papR1. frontiersin.orgresearchgate.netresearchgate.net Similar to SpbR, PapR3 and PapR5 have been shown to bind synthetic 1,4-butyrolactone but not this compound, suggesting they also function as "real" GBLRs. researchgate.netfrontiersin.orgnih.govresearchgate.net It has been hypothesized that PapR5 may act as a late repressor to shut down this compound production. nih.gov

PapR6: Pathway-Specific Activation of this compound II Biosynthesis

PapR6 is a putative atypical response regulator encoded within the this compound biosynthetic gene region. nih.govnih.govasm.orgresearchgate.netfrontiersin.orgresearcher.life Research indicates that PapR6 functions as a pathway-specific activator specifically for this compound II (PII) biosynthesis. nih.govresearcher.liferesearchgate.netdntb.gov.ua Deletion of the papR6 gene leads to a significant reduction in PII production, while its overexpression results in increased PII formation. nih.govresearcher.liferesearchgate.net Notably, papR6 deletion or overexpression has minimal effect on this compound I (PI) biosynthesis. nih.govresearcher.life PapR6 has been shown to bind specifically to the upstream region of snaF, the first gene of the snaFE1E2GHIJK operon, which is likely involved in providing precursors for PII biosynthesis. nih.gov Transcriptional analysis confirms that PapR6 activates the transcription of this operon. nih.gov A signature PapR6-binding motif has been identified upstream of the snaF gene. nih.gov This suggests that the pathway-specific regulation of PII biosynthesis by PapR6 is likely exerted through controlling the provision of precursors such as isobutyryl-coenzyme A and the intermediate C11 αβ-unsaturated thioester. nih.govpsu.edu Overexpression of papR6 can lead to a notable increase in PIIA production. sjtu.edu.cn

Data Table: Key Transcriptional Regulators in this compound Biosynthesis

| Regulator | Family/Type | Primary Role in this compound Biosynthesis | Target Genes (Examples) | Effect on Production (Mutation/Overexpression) | PubChem CID (if available) |

| SpbR | GBL Receptor/TetR | Global Regulator, Derepression | spbR, papR1, papR2, papR4, papR5 | Deletion: Severe reduction frontiersin.orgsjtu.edu.cn | - |

| PapR1 | SARP | Pathway-Specific Activator | - | Deletion: ~70% production nih.gov | - |

| PapR2 | SARP | Essential Pathway-Specific Activator | papR1, PI/PII structural genes | Deletion: Complete loss of production frontiersin.org | - |

| PapR3 | TetR | Transcriptional Repressor | papR5, papR4 | Inactivation: Up to 150% increase frontiersin.orgnih.gov | - |

| PapR4 | SARP | Pathway-Specific Activator | Potential PI/PII structural genes | Positive role sjtu.edu.cnresearchgate.net, Overexpression: 35% PIIA increase sjtu.edu.cn | - |

| PapR5 | TetR/GBL Receptor | Major Transcriptional Repressor, Pleiotropic | papR5, papR1 | Inactivation: Up to 300% increase frontiersin.orgnih.gov | - |

| PapR6 | Atypical Response Regulator | Pathway-Specific Activator (PII) | snaFE1E2GHIJK operon (snaF) | Deletion: Reduced PII nih.govresearcher.liferesearchgate.net, Overexpression: Increased PII nih.govresearcher.liferesearchgate.net | - |

AtrA-p and Orphan Histidine Kinase Genes in Regulatory Networks

Two novel regulatory genes, atrA-p (SSDG_00466), a TetR-family regulatory gene, and SSDG_02492, an orphan histidine kinase gene, have been identified as being involved in the biosynthesis of both this compound I and II in S. pristinaespiralis. nih.govresearcher.life

AtrA-p, a TetR-family regulator, plays a positive role in this compound production. Deletion of atrA-p leads to delayed production of both PI and PII and reduced PII production. nih.govresearcher.life Transcriptional analysis and electrophoretic mobility shift assays (EMSAs) have shown that AtrA-p directly activates the transcription of two cluster-situated regulatory genes: spbR and papR5. nih.govresearcher.life spbR encodes a γ-butyrolactone receptor protein, and papR5 encodes a TetR-family repressor. nih.govresearcher.life The precise AtrA-p binding sites upstream of spbR and papR5 have been determined, revealing a conserved binding motif consisting of two 5-nucleotide inverted repeats separated by a variable 5-nucleotide sequence (5'-GGAAT-n5-ATTCC-3'). nih.govresearcher.life Base substitutions within these binding sites resulted in decreased transcription of spbR and papR5, similar to the effects observed in the ΔatrA-p mutant. nih.govresearcher.life This indicates a mechanism where AtrA-p positively regulates this compound biosynthesis by directly activating key regulatory genes within the cluster. nih.govresearcher.life This mechanism of AtrA-dependent regulation in S. pristinaespiralis is distinct from that of its homologs in other Streptomyces species, which may directly affect pathway-specific activators or structural genes. nih.gov

The orphan histidine kinase gene SSDG_02492, also known as pdtaS-p, is part of a two-component system (TCS). nih.gov PdtaS-p plays an important role in both morphological differentiation and antibiotic biosynthesis. nih.gov Due to its isolated genetic location, identifying its cognate response regulator was challenging. nih.gov However, based on bioinformatics analysis and phenotypic similarities of gene deletion mutants, the cognate response regulator, PdtaR-p (encoded by SSDG_04087), has been identified. nih.gov ΔpdtaR-p and ΔpdtaS-p mutants exhibit similar phenotypic changes, including a bald phenotype and reduced this compound biosynthesis. nih.gov In vitro phosphor-transfer assays have demonstrated that the phosphoryl group from the histidine kinase PdtaS-p can be specifically transferred to the response regulator PdtaR-p. nih.gov Unlike most response regulators that possess DNA-binding domains, PdtaR-p contains a putative ANTAR RNA-binding domain, suggesting a role in controlling gene expression at the post-transcriptional level. nih.gov

Regulatory Influence of PaaR on L-Phenylglycine Precursor Supply

The TetR-family regulator PaaR (encoded by SSDG_03033) has been identified as playing a positive role in the regulation of this compound I biosynthesis by influencing the supply of L-phenylglycine, one of the seven amino acid precursors of PI. asm.orgnih.govnih.gov PaaR acts as a repressor of the transcription of paa genes, which are involved in phenylacetic acid (PAA) catabolism. asm.orgnih.govnih.gov

Deletion of paaR in S. pristinaespiralis results in an approximately 70% decrease in PI production, while having little effect on PII biosynthesis. asm.orgnih.gov This reduction in PI production is attributed to the derepression of paa gene transcription in the ΔpaaR mutant. asm.orgnih.govnih.gov Phenylacetyl coenzyme A (PA-CoA) is a common intermediate for both the PAA catabolic pathway and the biosynthetic pathway of L-phenylglycine. asm.orgnih.govnih.gov Derepression of the paa genes in the absence of PaaR diverts more PA-CoA towards the PAA catabolic pathway, thereby reducing the metabolic flux of PA-CoA towards L-phenylglycine formation. asm.orgnih.govnih.gov This reduced supply of L-phenylglycine consequently leads to lower PI titers. asm.orgnih.govnih.gov The hypothesis that PaaR positively regulates PI production by affecting L-phenylglycine supply was supported by experiments where supplementation with L-phenylglycine restored PI production in the ΔpaaR mutant. asm.org Furthermore, deletion of the paaABCDE operon in the ΔpaaR mutant also restored PI production, confirming that the effect of PaaR on PI biosynthesis is mediated through its regulation of the PAA catabolic pathway. asm.org

PaaR homologs are conserved in Actinobacteria and function as repressors of the PAA degradation pathway in other Streptomyces species and Corynebacterium glutamicum. asm.orgnih.govmdpi.com A conserved PaaR-binding motif has been detected in the promoter regions of paa genes in several Streptomyces strains. asm.org This suggests that PaaR-dependent regulation of antibiotic biosynthesis through the control of precursor supply may be a common mechanism in antibiotic-producing actinomycetes. nih.govnih.gov

Feedback Loops and Interplay within the Regulatory Network

The regulation of this compound biosynthesis in S. pristinaespiralis involves complex interplay and feedback loops among various regulators. The signaling cascade is initiated by γ-butyrolactone (GBL)-like effector molecules. nih.govresearchgate.netfrontiersin.org While the specific chemical structure and biosynthetic origin of these effectors in S. pristinaespiralis are not yet fully elucidated, they trigger a cascade involving multiple transcriptional regulators. nih.govresearchgate.netfrontiersin.org

Three of the this compound transcriptional regulators, SpbR, PapR3, and PapR5, belong to the γ-butyrolactone receptor (GBLR) type. researchgate.netfrontiersin.org These GBLRs can function by binding to GBLs as ligands or as "pseudo" GBLRs that bind antibiotics or their intermediates. frontiersin.org Experimental evidence suggests that SpbR, PapR3, and PapR5 in S. pristinaespiralis act as "real" GBLRs, binding synthetic 1,4-butyrolactone but not this compound. frontiersin.org

AtrA-p, as discussed, positively regulates this compound production by directly activating the transcription of spbR and papR5. nih.govresearcher.life PapR5, a TetR-family repressor, negatively regulates this compound biosynthesis. nih.govfrontiersin.org Inactivation of papR5 results in a significant increase in this compound production. frontiersin.org This indicates a negative regulatory role for PapR5 within the network.

The interplay between primary and secondary metabolism also contributes to the regulatory network. The influence of PaaR on L-phenylglycine precursor supply, by repressing the PAA catabolic pathway, demonstrates how the regulation of primary metabolic pathways can directly impact the biosynthesis of secondary metabolites like this compound I. asm.orgnih.govnih.gov

Complex feed-forward and feedback loops are common in the regulatory systems of antibiotic-producing streptomycetes, involving GBLRs and other regulators that fine-tune secondary metabolite production. frontiersin.org While the detailed architecture of all feedback loops in the this compound regulatory network is still being unraveled, the interactions between AtrA-p, SpbR, and PapR5, along with the influence of PaaR on precursor availability, highlight the intricate nature of this regulatory system. The positive regulation by AtrA-p on repressors like PapR5 suggests complex indirect effects or involvement in multiple branches of the regulatory cascade.

The regulatory network governing this compound biosynthesis is a complex hierarchical system involving multiple layers of control, from global regulators responding to signaling molecules to pathway-specific regulators influencing precursor supply and biosynthetic genes. nih.govresearchgate.netfrontiersin.org Understanding these intricate interactions and feedback mechanisms is crucial for strategies aimed at improving this compound production through metabolic engineering and synthetic biology approaches. asm.orgnih.gov

Molecular Mechanism of Action of Pristinamycin

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

The primary target of pristinamycin is the bacterial 70S ribosome, specifically its larger 50S subunit. wikipedia.orgrsc.orgresearchgate.netescholarship.orgontosight.ai By binding to this subunit, this compound disrupts the normal functioning of the ribosome, thereby preventing the elongation of polypeptide chains. wikipedia.orgescholarship.org

Binding to the 50S Ribosomal Subunit

Both this compound I and this compound II bind to sites on the 23S ribosomal RNA (rRNA), which is a key component of the 50S ribosomal subunit. rsc.orgresearchgate.netresearchgate.net These binding sites are located within or near the peptidyl transferase center (PTC) and the nascent peptide exit tunnel. escholarship.orgfrontiersin.orgnih.gov Structural analyses, including studies with semi-synthetic derivatives like quinupristin (B39894) (a derivative of this compound I), have provided detailed views of these binding interactions. rsc.orgescholarship.orgpnas.org Quinupristin, for instance, binds at the entrance of the ribosomal tunnel, interacting with the 23S rRNA through hydrophobic interactions and hydrogen bonds, notably with nucleotides like A2062 and C2565 (using E. coli numbering). rsc.orgescholarship.org The phenylglycine component of this compound I is also involved in binding, forming a hydrogen bond with C2586 of the 23S rRNA and engaging in hydrophobic interactions. rsc.org While a co-crystal structure of native this compound I with the ribosome is not widely available, docking studies suggest it binds similarly to the same pocket as quinupristin. rsc.org Streptogramin A compounds, including this compound II, bind to the A- and P-sites of the PTC. researchgate.net

Inhibition of Peptide Elongation and Peptidyl Transfer

The binding of this compound components to the 50S ribosomal subunit directly interferes with the elongation phase of protein synthesis. wikipedia.orgescholarship.org this compound II (Streptogramin A) prevents the binding of aminoacyl-tRNA to the ribosome, which is necessary for adding the next amino acid to the growing peptide chain. rsc.orgresearchgate.netresearchgate.net this compound I (Streptogramin B) interferes with the formation of long polypeptides and can cause the premature dissociation of incomplete peptide chains from the ribosome. nih.govnih.gov Specifically, this compound IA has been shown to cause the dissociation of peptidyl-tRNAs containing six amino acid residues. nih.gov This dual action disrupts the coordinated steps of peptide bond formation and translocation, effectively halting protein synthesis. escholarship.org

Differential Modes of Action of this compound I and II

Although both components target the 50S ribosomal subunit, this compound I and this compound II have distinct mechanisms of action that contribute to their synergistic effect. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

This compound I (Streptogramin B): Dissociation of Peptidyl-tRNA and Obstruction of Translocation

This compound I (Streptogramin B) binds to the P site of the 50S ribosomal subunit. mcmaster.ca It is known to interfere with the elongation process and, particularly, the translocation of the peptidyl-tRNA from the A site to the P site during translation. researchgate.net This interference leads to the premature release of nascent polypeptide chains. nih.govnih.gov Research indicates that this compound IA causes the dissociation of peptidyl-tRNAs at specific lengths, suggesting an obstruction of the ribosomal tunnel or interference with the translocation mechanism. nih.gov

This compound II (Streptogramin A): Allosteric Modulation of Ribosomal Conformation and Inhibition of Aminoacyl-tRNA Binding

This compound II (Streptogramin A) binds to the peptidyl transferase center, overlapping with the A and P substrate sites. researchgate.netnih.gov Its binding induces a conformational change in the 50S ribosomal subunit. researchgate.netwikipedia.orgtoku-e.com This allosteric modulation is crucial for the synergistic activity of the pristinamycins. researchgate.netpnas.orgnih.govwikipedia.orgtoku-e.com this compound II prevents the binding of incoming aminoacyl-tRNA to the A site, thereby inhibiting peptide bond formation. rsc.orgresearchgate.netresearchgate.netnih.gov Studies have shown that this compound IIA binds irreversibly to ribosomes, contributing to a "lasting damage" effect. ebi.ac.uk

Synergistic Bactericidal Activity Resulting from Combined Action

The combination of this compound I and this compound II results in a potent synergistic bactericidal effect, significantly greater than the sum of their individual activities. wikipedia.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov This synergy is primarily attributed to the allosteric change induced by this compound II binding. researchgate.netpnas.orgnih.govwikipedia.orgtoku-e.com The conformational change in the 50S subunit caused by this compound II enhances the binding affinity of this compound I to the ribosome, increasing its effectiveness approximately 100-fold. researchgate.netwikipedia.org This enhanced binding of both components leads to a more stable and complete blockade of protein synthesis, shifting the effect from bacteriostatic to bactericidal. wikipedia.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov While each component alone may allow for limited peptide synthesis, the combined action effectively arrests translation and leads to bacterial cell death. wikipedia.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

Specific Ribosomal Binding Sites and Involved Ribosomal Proteins

The two components of this compound, this compound IA (streptogramin B) and this compound IIA (streptogramin A), bind to different regions within the 50S ribosomal subunit. This compound IIA binds near the peptidyl transfer center (PTC), while this compound IA binds within the ribosomal exit tunnel. frontiersin.orgresearchgate.netnih.govresearchgate.net

Interactions with the Peptidyl Transfer Center (PTC)

This compound IIA (streptogramin A) binds directly within the peptidyl transfer center (PTC) of the 50S ribosomal subunit. researchgate.netnih.gov This binding site spans the A-site cleft and extends into the P-site of the bacterial ribosome. frontiersin.orgnih.gov By binding to the PTC, streptogramin A antibiotics interfere with the proper positioning of the aminoacylated ends of tRNAs, thereby inhibiting peptide bond formation. frontiersin.orgresearchgate.netnih.gov This direct interference with the catalytic core of the ribosome prevents the elongation of the polypeptide chain. frontiersin.orgnih.gov

Specific nucleotides within the 23S ribosomal RNA (rRNA), which forms the catalytic core of the PTC, are involved in the binding of streptogramin A antibiotics. Studies have shown that this compound IIA can induce modifications in 23S rRNA, suggesting close contact with specific nucleotides. nih.gov

Overlap of Binding Sites with A-site and P-site tRNAs

The binding site of streptogramin A antibiotics, including this compound IIA, overlaps with the binding sites of both the A-site and P-site tRNAs within the PTC. frontiersin.orgresearchgate.netnih.gov This overlap is central to their mechanism of inhibiting peptide bond formation. By occupying space designated for the CCA-ends of the A-site and P-site tRNAs, this compound IIA prevents their correct accommodation and alignment within the PTC. frontiersin.orgnih.gov This physical obstruction directly blocks the peptidyl transfer reaction, the fundamental step in protein elongation. frontiersin.orgnih.gov

Impact on the Ribosomal Exit Tunnel and Association with Ribosomal Proteins L10, L11, L24

This compound IA (streptogramin B) binds within the ribosomal exit tunnel, a channel within the 50S subunit through which the newly synthesized polypeptide chain emerges. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov This binding site is distinct from, but adjacent to, the binding site of streptogramin A antibiotics. frontiersin.orgresearchgate.netnih.gov The binding of this compound IA to the exit tunnel is thought to interfere with the passage of the nascent polypeptide chain, leading to translational arrest after only a few amino acids have been incorporated. nih.gov

Research involving derivatives of this compound IA, such as RP 57669, has indicated an association with specific ribosomal proteins located near or within the exit tunnel. Affinity-labeling experiments have demonstrated that protein L24 of the 70S ribosomal subunit is specifically labeled by a structural analogue of RP 57669. nih.govoup.com Furthermore, experiments suggest that ribosomal proteins L10, L11, and L24 are not only in close proximity within the ribosomal structure but are also adjacent to, or part of, the channel through which nascent proteins are extruded. nih.govoup.com It has been proposed that the binding of streptogramin B compounds like this compound IA can lead to a conformational change involving proteins like L10 and L11, which in turn may enhance the binding affinity of streptogramin A compounds. oup.com The mechanism may involve the narrowing or closing of the exit channel, causing the accumulation of nascent polypeptides on the ribosome and potentially disrupting peptidyl-tRNA hydrolase activity. nih.govoup.com

Mechanisms of Bacterial Resistance to Pristinamycin

Ribosomal Target Modification

Resistance can occur through alterations of the bacterial ribosome, specifically the 23S rRNA component of the 50S ribosomal subunit, which is the binding site for pristinamycin. biomedpharmajournal.orgoup.comresearchgate.netnih.gov

23S rRNA Methylation: The MLSB Phenotype and Adenine (B156593) Modifications (e.g., A2058)

Methylation of specific adenine residues in the 23S rRNA is a significant mechanism of resistance, leading to the Macrolide, Lincosamide, and Streptogramin B (MLSB) resistance phenotype. biomedpharmajournal.orgnih.govmdpi.com This phenotype confers cross-resistance to these chemically distinct but functionally related antibiotic classes due to overlapping binding sites on the ribosome. biomedpharmajournal.orgnih.govoup.com A key modification is the dimethylation of the adenine residue at position 2058 (A2058) in domain V of the 23S rRNA (using Escherichia coli numbering). biomedpharmajournal.orgoup.comnih.govmdpi.com This methylation alters the conformation of the ribosomal subunit, reducing the binding affinity of MLSB antibiotics, including the streptogramin B component of this compound. oup.comnih.govoup.com

Role of erm (Erythromycin Ribosomal Methylase) Genes (ermA, ermB, ermC)

The methylation of A2058 is mediated by enzymes called Erm (erythromycin ribosomal methylase) methyltransferases. biomedpharmajournal.orgnih.govmdpi.comoup.com These enzymes are encoded by erm genes, which are often located on mobile genetic elements like plasmids and transposons, facilitating their transfer between bacteria. biomedpharmajournal.orgoup.comresearchgate.netrsc.orgmicrobenotes.com Different classes of erm genes exist, with ermA, ermB, and ermC being the most commonly reported variants in staphylococci and enterococci. biomedpharmajournal.orgmdpi.commicrobenotes.comasm.orgnih.gov The expression of erm genes can be either inducible or constitutive, leading to different levels of MLSB resistance. nih.govasm.org

Mutations in 23S rRNA (e.g., A2062, A2058) and Ribosomal Proteins (e.g., L4, L22)

In addition to methylation, point mutations in the 23S rRNA can also confer resistance to this compound and other MLS antibiotics. Mutations at or near the A2058 position in domain V of the 23S rRNA can lead to high-level macrolide resistance and contribute to the MLSB phenotype. nih.govresearchgate.net For example, an A-to-G substitution at A2058 is a common mutation in clinical isolates conferring an MLSB phenotype with high-level resistance to certain macrolides. nih.gov Mutations at other positions, such as A2062 in 23S rRNA, have also been shown to confer resistance to 16-membered macrolides and streptogramins. nih.gov

Mutations in genes encoding ribosomal proteins, particularly L4 and L22, which are components of the 50S ribosomal subunit, can also affect the binding of macrolides and streptogramins and contribute to resistance. nih.govresearchgate.netnih.govnih.govnih.gov These proteins interact with the 23S rRNA and mutations in them can perturb the conformation of the ribosomal binding site. nih.gov

Cfr-mediated Methylation of A2503 and PhLOPSA Resistance

Another mechanism of ribosomal modification involves the Cfr methyltransferase, which confers resistance to a distinct group of antibiotics known as PhLOPSA: Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A. oup.commdpi.comnih.govcdnsciencepub.comresearchgate.net The Cfr protein methylates the C8 carbon of the adenine residue at position 2503 (A2503) in the 23S rRNA. oup.commdpi.comnih.gov This modification site is located in close proximity to the binding sites of these antibiotic classes, and its methylation prevents their effective binding to the ribosome. oup.commdpi.comnih.gov Cfr-mediated methylation of A2503 therefore contributes to resistance against the streptogramin A component of this compound. mdpi.comnih.gov The cfr gene is often found on mobile genetic elements, contributing to the spread of this multidrug resistance phenotype. mdpi.comnih.govresearchgate.net

Enzymatic Inactivation of this compound Components

Bacteria can also develop resistance by producing enzymes that inactivate the this compound components through chemical modification. biomedpharmajournal.orgoup.comresearchgate.net

Acetylation of Streptogramin A by Virginiamycin O-Acetyltransferase (Vat) Enzymes (vat, vga genes)

Resistance to streptogramin A antibiotics, including this compound IIA, can be mediated by enzymatic acetylation. oup.comnih.govpsu.edufraserlab.comasm.orgnih.govasm.orgresearchgate.netebi.ac.uk This inactivation is catalyzed by streptogramin acetyltransferases, also known as virginiamycin acetyltransferases (Vat). oup.comnih.govfraserlab.comasm.orgasm.org These enzymes add an acetyl group to the streptogramin A molecule, preventing its interaction with the ribosome. oup.comasm.org Genes encoding these acetyltransferases are designated as vat or sat genes (streptogramin acetyltransferase). nih.govasm.orgasm.org Several variants of these genes exist, including vat, vatB, vatC, and vatD. nih.govpsu.eduasm.orgasm.org These genes are often plasmid-borne, facilitating their dissemination among bacterial populations. nih.govpsu.eduasm.orgnih.gov

Additionally, some resistance to streptogramin A compounds can be mediated by efflux pumps, such as those encoded by vga genes. oup.comnih.govnih.govpsu.edufraserlab.comresearchgate.net These proteins actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration below inhibitory levels. nih.govpsu.edu vga genes are often found in conjunction with vat genes, contributing to higher levels of resistance to streptogramin A. asm.orgfraserlab.comresearchgate.net

Summary of Resistance Mechanisms

| Mechanism | Target Site/Antibiotic Component | Genes Involved | Key Modifications/Actions | Phenotype |

|---|---|---|---|---|

| Ribosomal Target Modification | 23S rRNA (Domain V) | ermA, ermB, ermC | Methylation of A2058 (and sometimes A2057, A2059) biomedpharmajournal.orgnih.govmcmaster.ca | MLSB (Macrolide, Lincosamide, Streptogramin B) biomedpharmajournal.orgnih.gov |

| Ribosomal Target Modification | 23S rRNA, Ribosomal Proteins | Chromosomal mutations in 23S rRNA, rplD (L4), rplV (L22) | Point mutations (e.g., A2058, A2062 in 23S rRNA) nih.govresearchgate.net | Reduced susceptibility to MLSB and/or specific streptogramins nih.govresearchgate.net |

| Ribosomal Target Modification | 23S rRNA (A2503) | cfr | Methylation of A2503 oup.commdpi.comnih.gov | PhLOPSA (Phenicol, Lincosamide, Oxazolidinone, Pleuromutilin, Streptogramin A) oup.commdpi.com |

| Enzymatic Inactivation | Streptogramin A | vat, vatB, vatC, vatD, satA | Acetylation of Streptogramin A oup.comnih.govasm.orgasm.org | Resistance to Streptogramin A oup.comnih.gov |

Efflux Pump-Mediated Resistance

Efflux pumps are integral membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. wikipedia.orgnih.gov This active extrusion reduces the intracellular concentration of the antibiotic, thereby lowering its efficacy. nih.gov Efflux pumps play a crucial role in both intrinsic and acquired resistance to various antimicrobial agents, including this compound. wikipedia.orgtandfonline.com

Role of Major Facilitator Superfamily (MFS) Efflux Pumps (ptr gene)

The Major Facilitator Superfamily (MFS) is a large and diverse group of transporters involved in the efflux of various compounds, including antibiotics. mdpi.comnih.govasm.org In Streptomyces pristinaespiralis, the bacterium that produces this compound, the ptr gene encodes an MFS efflux pump that confers resistance to pristinamycins and rifampin. nih.govasm.orgresearchgate.net This pump is believed to play a role in self-resistance in the antibiotic-producing organism. nih.govasm.org Homologous MFS proteins, such as Pep in Streptomyces coelicolor, also contribute to multidrug resistance against this compound I and other antibiotics. researchgate.net Research has shown that the ptr locus in S. pristinaespiralis and the pep locus in S. coelicolor share homologous sequences upstream of their coding regions, including functional binding motifs for the transcriptional regulator Pip, which responds to various exogenous molecules. researchgate.net

Contribution of msrA Gene to Efflux Mechanisms

The msrA gene is another important determinant of efflux-mediated resistance to macrolides and streptogramin B antibiotics (MS resistance). oup.comnih.govnih.gov The msrA gene encodes an ATP-binding cassette (ABC) transporter protein that actively pumps these antibiotics out of the bacterial cell. core.ac.uk This mechanism confers inducible resistance to 14- and 15-membered ring macrolides and resistance to streptogramin type B after induction with erythromycin. nih.gov While msrA was first identified in Staphylococcus epidermidis, related genes like msrB have been found in other staphylococcal species. nih.gov Studies have shown that msrA is more prevalent in coagulase-negative staphylococci compared to Staphylococcus aureus. researchgate.netnih.gov The presence of msrA can occur alone or in association with other resistance genes. core.ac.uk

Genetic Basis of Resistance Acquisition: Plasmid-Mediated Transfer and Clonal Emergence

The acquisition of this compound resistance can occur through the transfer of mobile genetic elements, such as plasmids, which carry resistance genes. wikipedia.orgnih.gov Plasmid-mediated transfer is a significant mechanism for the dissemination of antibiotic resistance among bacterial populations. wikipedia.orgnih.govasm.org For instance, a wild strain of Staphylococcus aureus that inactivates this compound IIA has been shown to carry this resistance on a plasmid. nih.gov This plasmid directs the biosynthesis of a this compound acetyltransferase (PAC IIA) that modifies the antibiotic. nih.gov

The clonal emergence of this compound-resistant strains, particularly in healthcare settings, has been reported. researchgate.netnih.govnih.gov This occurs when a resistant clone proliferates and spreads. Studies in dermatology departments, where this compound is used for skin infections, have observed an increase in the frequency of this compound-resistant S. aureus (PRSA). nih.gov This emergence has been associated with the selective pressure exerted by antibiotic use and microbial cross-transmission. nih.gov Analysis of resistant isolates has revealed the presence of specific resistance genes, such as vga and vat genes, which are associated with resistance to streptogramin A. researchgate.netnih.gov Pulsed-field gel electrophoresis analysis of these isolates has demonstrated clonal relatedness among the resistant strains, indicating the spread of specific successful clones. researchgate.netnih.govnih.gov

Analytical Methodologies for Pristinamycin Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for separating and quantifying the components of pristinamycin from complex mixtures, such as fermentation broths or biological samples.

HPLC is a widely used technique for the analysis of this compound, offering a robust method for separation and quantification. Reverse-phase HPLC (RP-HPLC) methods have been developed for the determination of this compound in bulk drug and pharmaceutical formulations jgtps.commdpi.com. These methods typically utilize C18 columns and mobile phases consisting of mixtures of aqueous solutions (such as orthophosphoric acid) and organic solvents (like acetonitrile) jgtps.commdpi.com.

HPLC is effective in separating this compound components, with specific retention times observed for this compound I and II rsc.org. For instance, in one study, this compound I and II exhibited retention times of 8.2 minutes and 10.35 minutes, respectively, using a specific RP-HPLC method with UV detection at 210 nm rsc.org. The method demonstrated linearity over a concentration range of 25-150 µg/mL for this compound, with good recovery rates jgtps.com. HPLC is also employed to monitor this compound production during fermentation and to analyze the purity of isolated compounds asm.orgfrontiersin.org.

An example of HPLC conditions used for this compound analysis is provided below:

| Parameter | Value | Citation |

| Column | Symmetry C18 (250 x 4.6mm, 5µ) or ACE-5 C18-HL (250 x 4.6 mm, 5 µm) | jgtps.commdpi.com |

| Mobile Phase | 0.2% Orthophosphoric acid and acetonitrile (B52724) (63:37 v/v) | jgtps.commdpi.com |

| Flow Rate | 1.5 mL/min | jgtps.commdpi.com |

| Detection Wavelength | 206 nm or 210 nm | jgtps.commdpi.comrsc.org |

| Retention Time (PI) | ~3.31 min or 8.2 min | jgtps.commdpi.comrsc.org |

| Retention Time (PII) | 10.35 min | rsc.org |

LC-MS/MS is a powerful technique used for the identification and quantification of this compound and its derivatives, offering high sensitivity and specificity asm.orgresearchgate.net. This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of compounds based on their mass-to-charge ratio and fragmentation patterns researchgate.net.

LC-MS/MS has been used to confirm the production of pristinamycins in microbial extracts asm.org. It is particularly valuable for analyzing complex samples and identifying novel derivatives, such as halogenated this compound I compounds generated through mutasynthesis researchgate.netrsc.org. High-resolution mass spectrometry (HR-MS), often coupled with LC (LC-HRMS), provides accurate mass measurements that are crucial for determining the elemental composition of compounds asm.orgrsc.org. LC-MS/MS methods have also been developed for the quantitative determination of semisynthetic this compound derivatives like quinupristin (B39894) and dalfopristin (B1669780) researchgate.netnih.gov.

Research findings using LC-MS/MS include the confirmation of the production of 6-chlorothis compound I and 6-fluorothis compound I by comparing their fragmentation patterns to that of natural this compound I researchgate.netrsc.org. Multiple reaction monitoring (MRM) transitions are selected for the quantitative analysis of specific components, providing a highly selective detection method researchgate.net.

Spectroscopic and Crystallographic Approaches for Structural Elucidation

Spectroscopic and crystallographic techniques are indispensable for determining the detailed chemical structures of this compound components and understanding their three-dimensional arrangements, particularly in complexes with their biological targets.

Two-dimensional NMR techniques, such as COSY, TOCSY, ROESY, HSQC, and HMBC, provide crucial correlation information that helps piece together the molecular structure rsc.org. For example, COSY and TOCSY reveal coupled protons, while HSQC correlates protons with their directly attached carbons, and HMBC shows correlations between protons and carbons across multiple bonds rsc.org.

NMR spectroscopy has been used to determine the 3D structure and chemical shifts of this compound IIA (virginiamycin M1) in different solvents, revealing that its conformation can vary depending on the solvent environment researchgate.netebi.ac.uk. NMR data is also used to confirm the structures of newly synthesized or isolated this compound derivatives researchgate.netrsc.org.

An example of the application of NMR in this compound research includes the structural confirmation of 6-chlorothis compound I and 6-fluorothis compound I, where their NMR data were found to be highly similar to that of natural this compound I, with specific differences indicating the presence of the halogen atoms researchgate.netrsc.org.

HRESIMS is a mass spectrometry technique that provides highly accurate mass measurements of intact molecules, allowing for the determination of their elemental composition rsc.orgasm.orgnih.gov. Coupled with ESI, which is a soft ionization technique, HRESIMS is suitable for analyzing relatively large and polar molecules like this compound components.

HRESIMS is often used in conjunction with chromatographic separation (LC-HRESIMS) to analyze complex mixtures and confirm the molecular weight of isolated compounds rsc.orgresearchgate.net. This technique is particularly valuable in natural product research and mutasynthesis studies for verifying the incorporation of modified precursors and confirming the molecular formula of novel derivatives researchgate.netrsc.orgrsc.org.

Research utilizing HRESIMS has confirmed the presence and molecular formulas of this compound I and its derivatives, such as 6-chlorothis compound I and 6-fluorothis compound I, by providing exact mass measurements that match the calculated values for their proposed elemental compositions rsc.orgrsc.orgresearchgate.net.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound research, it is particularly important for understanding how these antibiotics interact with their biological target, the bacterial ribosome nih.govweizmann.ac.il.

Crystal structures of streptogramin antibiotics, including components of this compound (like this compound IIA, also known as virginiamycin M1), bound to bacterial ribosomes have provided critical insights into their binding sites and mechanisms of action researchgate.netnih.govebi.ac.uk. These structures show that streptogramin A and B components bind to distinct but adjacent sites on the 50S ribosomal subunit, explaining their synergistic inhibitory effect on protein synthesis nih.gov.

X-ray crystallographic studies have revealed the specific interactions between this compound components and the ribosomal RNA (rRNA) and proteins within the ribosomal exit tunnel and the peptidyl transferase center nih.gov. These structural details are invaluable for understanding the basis of antibiotic activity and the mechanisms of resistance nih.govweizmann.ac.il. Furthermore, crystallographic studies have shown that the conformation of this compound IIA can differ when bound to the ribosome compared to its conformation in solution, highlighting the conformational changes that can occur upon target binding researchgate.net.

Molecular and Biochemical Assays

Molecular and biochemical assays are crucial for understanding the precise interactions between this compound and its ribosomal target, as well as the cellular responses elicited by antibiotic exposure.

Chemical and Enzymatic Structure Probing of Ribosomal RNA Binding Sites

Chemical and enzymatic probing techniques are widely used to map the binding sites of antibiotics on ribosomal RNA (rRNA) and to detect conformational changes induced by antibiotic binding. These methods rely on the differential reactivity of rRNA nucleotides to chemical reagents or enzymes depending on whether they are free or protected by binding to a ligand or protein, or involved in secondary or tertiary structure thermofisher.comnih.gov.

Common chemical probes include dimethyl sulfate (B86663) (DMS), which primarily methylates adenosine (B11128) (A) at N1 and cytosine (C) at N3 in single-stranded regions, and kethoxal, which modifies guanine (B1146940) (G) at N1 and N2 in single-stranded regions nih.govethernet.edu.etnih.gov. Diethyl pyrocarbonate (DEPC) can be used to modify adenine (B156593) residues ethernet.edu.et. Enzymatic probes, such as RNase T1, cleave single-stranded RNA specifically after guanine residues, while RNase V1 cleaves phosphodiester bonds in double-stranded or stacked regions of RNA nih.govresearchgate.netnih.gov.

By incubating ribosomes or ribosomal subunits with this compound and then treating them with these probes, researchers can identify nucleotides whose reactivity is altered compared to the unbound state. These alterations, often detected by primer extension analysis where reverse transcriptase stops or pauses at modified nucleotides, provide a "footprint" of the antibiotic binding site on the rRNA nih.govcambridge.orgnih.govpnas.org.

Studies using chemical footprinting have shown that this compound IIA (Streptogramin A) and this compound IA (Streptogramin B) produce complex footprints on the 23S rRNA within E. coli ribosomes, indicating their interaction with the peptidyl transferase center (PTC) cambridge.orgnih.gov. This compound IIA has been shown to induce changes in cross-linking yields at specific rRNA sites within the peptidyl transferase loop region of 23S rRNA, correlating with its chemical footprinting profile cambridge.orgnih.gov. This compound IA has also been shown to strongly increase the yields of certain 23S rRNA fragments in cross-linking experiments, consistent with its binding site cambridge.orgnih.gov. These probing experiments, often coupled with mutagenesis studies, help to pinpoint the critical nucleotides involved in antibiotic binding and the synergistic action of the two this compound components rsc.orgresearchgate.net.

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Interactions

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to detect protein-nucleic acid interactions. It is based on the principle that a complex of protein bound to a DNA or RNA fragment will migrate slower through a non-denaturing polyacrylamide or agarose (B213101) gel than the unbound nucleic acid fragment nih.govthermofisher.comlabgagnon.com. This results in a "shift" in the position of the nucleic acid band on the gel.

While this compound's primary target is ribosomal RNA, not DNA, EMSA can be relevant in this compound research in the context of studying the regulation of genes involved in this compound biosynthesis or resistance, which often involves DNA-binding proteins (transcription factors) interacting with regulatory DNA sequences nih.govfrontiersin.orgnih.gov. For example, EMSA has been used to demonstrate the specific binding of regulatory proteins, such as the SARP activator PapR2 and the TetR-family regulator AtrA-p, to the promoter regions of genes involved in this compound biosynthesis in Streptomyces pristinaespiralis nih.govnih.gov. These interactions are crucial for controlling the expression of the genes responsible for producing the antibiotic.

EMSA can also be adapted to study RNA-protein interactions, such as the binding of ribosomal proteins to rRNA during ribosome assembly or in the context of antibiotic resistance mechanisms involving ribosomal protein modifications or altered binding nih.govlabgagnon.comnih.gov. While less directly used to probe this compound-rRNA binding itself compared to footprinting, EMSA could potentially be applied to study how this compound binding might affect the interaction of certain ribosomal proteins with rRNA, or how resistance proteins interact with the ribosome.

Quantitative Mass Spectrometry for Proteomic Analysis of Ribosomal Components

Quantitative mass spectrometry-based proteomics allows for the identification and quantification of proteins in a sample, providing insights into changes in protein abundance, modifications, and interactions. In the context of this compound research, this technique can be applied to analyze the protein composition of ribosomes or bacterial cell lysates under different conditions, such as in the presence or absence of the antibiotic, or in resistant versus susceptible strains researchgate.netnih.govsemanticscholar.org.

Quantitative mass spectrometry can be used to:

Analyze the stoichiometry of ribosomal proteins in mature ribosomes or ribosomal assembly intermediates, potentially revealing defects or alterations caused by antibiotic treatment or resistance mutations semanticscholar.org.

Identify post-translational modifications (PTMs) on ribosomal proteins, such as acetylation, which can affect ribosome assembly, function, and antibiotic sensitivity nih.govoup.com.

Quantify the levels of antibiotic resistance proteins, such as ABCF transporters, which can confer resistance to ribosome-targeting antibiotics like this compound IIA by displacing them from the ribosome biorxiv.orgasm.orgpnas.orgbiorxiv.org.

Investigate the broader proteomic response of bacteria to this compound exposure, identifying changes in the abundance of proteins involved in stress response, metabolism, or other cellular processes affected by the inhibition of protein synthesis.

For instance, quantitative mass spectrometry has been used to analyze changes in the abundance of ABCF proteins in response to LSAP (lincosamide, streptogramin A, pleuromutilin) antibiotics, a group that includes this compound IIA, demonstrating their role in antibiotic resistance and signaling cascades biorxiv.orgasm.orgbiorxiv.orgbiorxiv.org. Studies have also employed quantitative mass spectrometry to profile ribosomal protein acetylation and its impact on ribosome assembly and sensitivity to ribosome-targeting antibiotics nih.govoup.com.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a sensitive technique used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts asm.org. In this compound research, RT-PCR is invaluable for studying the transcriptional regulation of genes involved in antibiotic biosynthesis, resistance mechanisms, and bacterial stress responses triggered by ribosomal inhibition.

Applications of RT-PCR in this field include:

Measuring the expression levels of genes within the this compound biosynthetic gene cluster, helping to understand how their transcription is regulated by specific factors or environmental conditions nih.govfrontiersin.orgasm.orgnih.gov.

Quantifying the transcripts of genes encoding antibiotic resistance determinants, such as efflux pumps, ribosomal RNA methyltransferases, or ribosomal protection proteins, to assess their contribution to resistance phenotypes asm.orgnih.govresearchgate.netasm.org.

Analyzing the expression of genes involved in bacterial stress responses induced by the inhibition of protein synthesis by this compound biorxiv.orgasm.orgbiorxiv.org.

Studies have utilized RT-PCR to demonstrate that regulatory genes like papR1, snbA, snbC, and snaE3 involved in this compound biosynthesis are significantly regulated by the PapR2 protein in Streptomyces pristinaespiralis nih.gov. qRT-PCR has also been used to investigate the mechanisms for enhanced this compound production in engineered strains, showing altered expression levels of biosynthetic genes like snaB and snbA, as well as the self-resistance gene ptr nih.gov. Furthermore, RT-PCR has been applied to study the expression of efflux pump genes like efrA and efrB in antibiotic-resistant Enterococcus faecalis isolates, some of which may exhibit cross-resistance to streptogramins researchgate.net.

Synthetic Biology Approaches for Pristinamycin Derivatization and Production Optimization

Mutasynthesis Strategies for Novel Pristinamycin Derivatives

Mutasynthesis, also known as mutational biosynthesis, is a metabolic engineering technique that combines genetic manipulation with the provision of synthetic precursor analogs (mutasynthons) to generate novel natural product derivatives analytik.newsrsc.orgrsc.orgresearchgate.net. This approach is particularly valuable for complex molecules like this compound, where direct chemical synthesis or semi-synthesis can be difficult analytik.newsrsc.org. The principle involves creating a mutant strain deficient in the biosynthesis of a specific precursor, followed by feeding this mutant with modified versions of that precursor. The cellular machinery then incorporates the unnatural analog into the final product, leading to the formation of new derivatives analytik.newsrsc.org.

Generation of Biosynthetic Mutants Deficient in Precursor Supply

A critical step in mutasynthesis is the generation of biosynthetic mutants unable to produce a key precursor required for the target natural product. For this compound I, L-phenylglycine (L-Phg) is an essential amino acid precursor nih.govrsc.orgresearchgate.net. Research has identified and characterized the genes responsible for L-Phg biosynthesis in S. pristinaespiralis, organized in an operon-like structure designated lpg dsmz.denih.gov. The gene pglA is the first gene in this operon and has been shown to be essential for this compound I production nih.govrsc.org. Inactivating pglA in S. pristinaespiralis results in a loss of this compound I production, which can be restored by supplementing the culture with L-Phg nih.govrsc.orgresearchgate.net. This demonstrates that a pglA deficient mutant is specifically impaired in L-Phg supply and is a suitable chassis strain for mutasynthesis targeting this residue nih.govrsc.org. To ensure that mutasynthesis efforts focus solely on PI derivatives, some studies have also aimed to abolish the biosynthesis of this compound II by inactivating PII-specific genes like snaE1 rsc.orgresearchgate.net.

Feeding with Unnatural Analogs (Mutasynthons) for Diversification

Once a precursor-deficient mutant is established, the next step involves feeding the culture with synthetic or unnatural analogs of the missing precursor, referred to as mutasynthons analytik.newsrsc.org. These mutasynthons are designed to be incorporated by the cellular biosynthetic machinery, leading to the production of novel derivatives with altered structures analytik.news. In the context of this compound I mutasynthesis, various phenylglycine-like derivatives have been used as mutasynthons nih.govrsc.orgdsmz.deconveria.de. For example, supplementation with halogenated phenylglycine derivatives has successfully yielded new halogenated this compound I derivatives, such as 6-chlorothis compound I and 6-fluorothis compound I nih.govrsc.orgconveria.denih.gov. These derivatives were identified and characterized using techniques like LC-MS/MS and NMR spectroscopy rsc.orgconveria.denih.gov.

Biotransformation-Coupled Mutasynthesis for in situ Mutasynthon Provision

An advanced approach to mutasynthesis, termed "mutasynthesis 2.0," couples the mutasynthesis process with a biotransformation step for the in situ provision of mutasynthons analytik.newsdsmz.de. This method utilizes a separate, engineered microbial strain (often E. coli) to fermentatively produce the desired mutasynthon nih.govresearchgate.netanalytik.newsrsc.orgdsmz.deconveria.denih.gov. The fermentation broth containing the mutasynthon is then supplied to the this compound-producing mutant strain nih.govrsc.org. This integrated approach streamlines the process by providing the mutasynthon directly in a biologically compatible form, potentially improving efficiency and reducing the need for complex chemical synthesis and purification of the mutasynthon itself analytik.newsdsmz.de. This biotransformation-coupled mutasynthesis has been successfully applied to generate halogenated this compound I derivatives by using engineered E. coli strains to produce fluorinated phenylglycine derivatives nih.govresearchgate.netrsc.orgconveria.denih.gov.

Engineering Specific Residues, such as Phenylglycine, for Derivatization